1,2-Dioleoyl-3-palmitoylglycerol

Catalog No.
S659379
CAS No.
2190-30-9
M.F
C55H102O6
M. Wt
859.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-3-palmitoylglycerol

CAS Number

2190-30-9

Product Name

1,2-Dioleoyl-3-palmitoylglycerol

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-

InChI Key

JFISYPWOVQNHLS-LBXGSASVSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-3-palmitoylglycerol, 1,2-DO-3PG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

1,2-Dioleoyl-3-palmitoylglycerol (DOP) is a specific type of triglyceride molecule. Triglycerides are the main storage form of fat in living organisms []. DOP is found naturally in some olive oils, particularly in certain olive varieties []. Scientists are interested in DOP because it may have some health benefits, although more research is needed [].


Molecular Structure Analysis

DOP is a complex molecule, but its basic building blocks are glycerol and fatty acids. Glycerol is a simple alcohol with three hydroxyl groups (OH). Each hydroxyl group on the glycerol can be esterified with a fatty acid. In DOP, two of the hydroxyl groups are esterified with oleic acid (a monounsaturated fatty acid), and the third hydroxyl group is esterified with palmitic acid (a saturated fatty acid) [, ].

This specific arrangement of fatty acids gives DOP particular properties compared to other triglycerides. The presence of oleic acid, a monounsaturated fatty acid, is thought to contribute to some of the potential health benefits associated with DOP [].


Chemical Reactions Analysis

DOP can undergo a variety of chemical reactions, as is typical for triglycerides. Some relevant reactions include:

  • Hydrolysis

    Triglycerides can be broken down into glycerol and fatty acids by enzymes called lipases. This is an essential process in digestion, allowing the body to absorb fats from food [].

  • Oxidation

    Triglycerides can undergo oxidation reactions, which can generate free radicals and contribute to health problems [].


Physical And Chemical Properties Analysis

  • Melting point: 90-96 °C []
  • Boiling point: Not available, decomposes at high temperatures
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and hexane []

Research on the mechanism of action of DOP is ongoing. Some studies suggest that DOP may have anti-inflammatory and anti-cancer properties []. However, more research is needed to confirm these effects and understand how DOP might work at a molecular level.

Infant Nutrition:

1,2-DOGP is a minor component of human breast milk, but its concentration is higher in colostrum, the first milk produced after childbirth []. Researchers are investigating the potential benefits of 1,2-DOGP in infant formula, as it may:

  • Improve fat absorption: Studies suggest 1,2-DOGP may enhance the absorption of essential fatty acids and fat-soluble vitamins compared to other types of triglycerides [].
  • Promote gut health: 1,2-DOGP might contribute to the development of a healthy gut microbiome in infants, potentially reducing the risk of infections [].
  • Reduce constipation: Some research indicates 1,2-DOGP may help alleviate constipation in formula-fed infants [].

Drug Delivery Systems:

The specific structure of 1,2-DOGP makes it a potential candidate for developing novel drug delivery systems. Researchers are exploring its use for:

  • Encapsulating hydrophobic drugs: 1,2-DOGP can form self-assembling structures called micelles, which can encapsulate hydrophobic drugs and improve their delivery to specific targets within the body [].
  • Enhancing drug absorption: By mimicking the structure of dietary fats, 1,2-DOGP-based formulations might improve the absorption of poorly soluble drugs in the gastrointestinal tract [].

Cell Biology Studies:

,2-DOGP is used in cell biology research to:

  • Investigate membrane structure and function: Due to its similarity to natural membrane lipids, 1,2-DOGP can be used to study how membranes interact with other molecules and how they influence cellular processes [].
  • Model lipid-related diseases: By incorporating 1,2-DOGP into artificial membranes, researchers can study how altered lipid composition affects cellular function and contributes to diseases like Niemann-Pick type C [].

XLogP3

22.2

Other CAS

27071-84-7

Wikipedia

1,2-dioleoyl-3-palmitoylglycerol

Dates

Modify: 2023-08-15

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